molecular formula C8H5BrF2O2 B6323240 5-Bromo-2,3-difluoro-4-methylbenzoic acid CAS No. 2133041-48-0

5-Bromo-2,3-difluoro-4-methylbenzoic acid

Cat. No.: B6323240
CAS No.: 2133041-48-0
M. Wt: 251.02 g/mol
InChI Key: VYMCFHAEAOCRCL-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-4-methylbenzoic acid (C₈H₅BrF₂O₂) is a halogenated, fluorinated benzoic acid derivative with a methyl substituent at the 4-position. The unique substitution pattern (bromo at position 5, fluorine at positions 2 and 3, and methyl at position 4) likely enhances its lipophilicity and electronic properties, making it valuable for designing bioactive molecules or functional materials.

Properties

IUPAC Name

5-bromo-2,3-difluoro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMCFHAEAOCRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

For 5-bromo-2,3-difluoro-4-methylbenzoic acid, the starting material 2,3-difluoro-4-methylbenzoic acid is subjected to bromination under controlled conditions. The methyl group at position 4 and fluorine atoms at positions 2 and 3 direct electrophilic bromination to the 5-position via a combination of ortho/para (methyl) and meta (fluorine) directing effects. The reaction employs:

  • Br₂ (2.2 equivalents) as the brominating agent

  • Activated MnO₂ (7.0 equivalents) to oxidize HBr byproducts and drive the reaction forward

  • Solvents such as dichloromethane or acetic acid

  • Stepwise addition of reagents to mitigate side reactions.

A representative procedure involves dissolving 2,3-difluoro-4-methylbenzoic acid in dichloromethane, followed by incremental additions of Br₂ and MnO₂ over 59 hours at 25°C. The mixture is quenched with ice, extracted, and purified to yield the target compound with ~63% efficiency and >98% purity.

Challenges and Optimizations

  • Regioselectivity : Competing directing effects from fluorine and methyl groups necessitate precise stoichiometry and temperature control.

  • Byproduct Formation : Over-bromination or oxidation of the methyl group is minimized using MnO₂, which preferentially oxidizes HBr to Br₂, recycling the brominating agent.

An alternative route, adapted from prior art cited in US20090209785A1 , involves nitration, reduction, and Sandmeyer bromination. While more laborious, this method ensures regioselectivity in complex substrates.

Step 1: Nitration of 2,3-Difluoro-4-methylbenzoic Acid

The starting material is nitrated using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce a nitro group at the 5-position. The nitro group serves as a directing group for subsequent bromination.

Step 2: Reduction to Amino Intermediate

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). This yields 5-amino-2,3-difluoro-4-methylbenzoic acid .

Step 3: Sandmeyer Bromination

The amine is diazotized with sodium nitrite (NaNO₂) and HCl at 0°C, followed by treatment with copper(I) bromide (CuBr) to replace the diazo group with bromine. This step achieves ~70% yield with high regioselectivity.

Friedel-Crafts Alkylation and Subsequent Functionalization

Drawing parallels to US20160280619A1 , where 5-bromo-2-chlorobenzoic acid is functionalized via Friedel-Crafts alkylation, a similar strategy could introduce the methyl group early in the synthesis.

Step 1: Methylation via Friedel-Crafts

A toluene derivative (e.g., 2,3-difluorobenzoic acid) undergoes alkylation with methyl chloride (CH₃Cl) in the presence of AlCl₃. The methyl group is introduced at the 4-position, yielding 2,3-difluoro-4-methylbenzoic acid .

Step 2: Bromination

The methylated product is brominated as described in Section 1.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Bromination6398.2Single-step, high regioselectivityRequires precise stoichiometry
Sandmeyer Route7095Reliable for complex substratesMulti-step, time-intensive
Friedel-Crafts5590Early introduction of methyl groupRisk of over-alkylation

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

5-Bromo-2,3-difluoro-4-methylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions of halogen and methyl groups significantly influence physicochemical properties and reactivity. Key comparisons include:

5-Bromo-2,4-difluorobenzoic Acid (C₇H₃BrF₂O₂)
  • Substituents : Bromo (5), fluorine (2,4), carboxylic acid (1).
  • Synthesis : Prepared from 2,4-difluorobenzonitrile via bromination in aqueous sulfuric acid, yielding 93–99% purity .
  • Applications : Agrochemical and pharmaceutical intermediate .
  • Key Difference : Lack of a methyl group reduces lipophilicity compared to the target compound.
4-Bromo-2,5-difluorobenzoic Acid (C₇H₃BrF₂O₂)
  • Substituents : Bromo (4), fluorine (2,5), carboxylic acid (1).
  • Properties : Similar molecular weight (241.0 g/mol) but altered electronic effects due to fluorine at position 5 instead of 3. This may affect acidity (pKa) and binding affinity in biological systems .
5-Bromo-2-fluoro-4-methylbenzoic Acid (C₈H₆BrFO₂)
  • Substituents : Bromo (5), fluorine (2), methyl (4), carboxylic acid (1).
  • Similarity : Structural similarity score of 0.97 to the target compound, suggesting comparable solubility and reactivity .
  • Key Difference : Absence of fluorine at position 3 reduces steric hindrance and electronic withdrawal effects.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) LogP*
5-Bromo-2,3-difluoro-4-methylbenzoic acid C₈H₅BrF₂O₂ 259.0 Not reported Low (inferred) ~2.8
5-Bromo-2,4-difluorobenzoic acid C₇H₃BrF₂O₂ 241.0 120–122† Moderate ~2.1
4-Bromo-2,5-difluorobenzoic acid C₇H₃BrF₂O₂ 241.0 Not reported Moderate ~2.0
5-Bromo-2-fluoro-4-methylbenzoic acid C₈H₆BrFO₂ 233.0 Not reported Low ~2.5

*LogP values estimated using substituent contributions. †Melting point inferred from analogous difluorobenzoic acids .

Biological Activity

5-Bromo-2,3-difluoro-4-methylbenzoic acid (C8H6BrF2O2) is an aromatic carboxylic acid notable for its halogenated structure, which significantly influences its chemical reactivity and biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and interactions with various biological systems.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Bromine (Br) : Enhances lipophilicity and may influence receptor binding.
  • Fluorine (F) : Known for its electron-withdrawing properties, which can affect the reactivity of the aromatic ring.
  • Methyl Group (CH₃) : Modifies sterics and electronic properties.

The molecular weight of this compound is approximately 251.03 g/mol, and it exhibits a melting point that varies depending on purity and synthesis methods used.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The mechanism involves:

  • Binding Interactions : The compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, or ionic interactions facilitated by its functional groups.
  • Reactivity : It undergoes nucleophilic substitution reactions where the bromine or fluorine atoms can be replaced by other nucleophiles, altering its biological profile.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies indicate that halogenated benzoic acids possess antimicrobial properties. The presence of bromine and fluorine enhances the compound's ability to disrupt microbial membranes or inhibit enzymatic functions.
  • Anticancer Potential :
    • This compound has been investigated as a potential anticancer agent. Its structural similarity to known anticancer compounds suggests it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Data Summary

Biological ActivityMechanismReferences
AntimicrobialDisruption of microbial membranes
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of metabolic enzymes

Case Study 1: Antimicrobial Effects

A study investigated the efficacy of this compound against various bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM. Mechanistic studies indicated that this inhibition was associated with increased levels of reactive oxygen species (ROS) leading to apoptosis.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2,3-difluoro-4-methylbenzoic acid, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves bromination of a pre-fluorinated and methyl-substituted benzoic acid precursor. A widely adapted method (from structurally similar compounds) uses brominating agents like N-bromosuccinimide (NBS) in concentrated sulfuric acid to achieve regioselective bromination. For example, demonstrates that using 98.76% sulfuric acid yields 93–99% purity by minimizing side products like 3,5-dibromo derivatives . Key factors include:

  • Acid concentration : Higher H₂SO₄ concentration (>90%) reduces hydrolysis of intermediates (Table 1, ).
  • Brominating agent : NBS minimizes over-bromination compared to Br₂ or dibromohydantoin (Table 2, ).
  • Temperature : Controlled cooling (−10°C to 25°C) prevents demethylation or ring degradation.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Aromatic protons appear as complex multiplets due to fluorine coupling (e.g., J = 7–9 Hz for H-F interactions). For the methyl group, a singlet near δ 2.3–2.5 ppm is expected (similar to ) .
    • ¹³C NMR : Distinct signals for COOH (~170 ppm), CF (≈110–125 ppm), and Br-substituted carbons (≈125–135 ppm).
  • 19F NMR : Two distinct fluorine signals for the 2- and 3-positions, split by coupling with adjacent protons.
  • IR Spectroscopy : Strong C=O stretch (~1680–1720 cm⁻¹) and O-H (carboxylic acid) broad peak (~2500–3300 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 251 (C₈H₅BrF₂O₂) with fragmentation patterns reflecting Br and F loss.

Q. How does the substitution pattern (bromo, fluoro, methyl groups) of this compound influence its reactivity in cross-coupling reactions or derivatization?

Methodological Answer: The electron-withdrawing fluorine and bromine atoms deactivate the aromatic ring, directing electrophilic substitution to the 4-methyl position. However, the methyl group enhances steric hindrance, limiting some reactions. Key considerations:

  • Suzuki Coupling : Bromine at the 5-position is reactive toward Pd-catalyzed coupling with boronic acids, but fluorine may require protective groups to prevent side reactions.
  • Carboxylic Acid Derivatization : The COOH group can be esterified or amidated, though fluorine’s electronegativity may slow nucleophilic attack.
  • Regioselectivity : Computational modeling (e.g., DFT) can predict reactive sites by analyzing charge distribution (supported by structural analogs in ) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions (e.g., over-bromination or demethylation) during the synthesis of this compound?

Methodological Answer:

  • Controlled Bromination : Use NBS instead of Br₂ to reduce dibromination (Table 2, shows <5% dibromo impurity with NBS vs. >15% with Br₂) .
  • Acid Optimization : Higher H₂SO₄ concentration (≥95%) minimizes hydrolysis of intermediates (Table 1, ).
  • Temperature Gradients : Stepwise cooling (e.g., −10°C → 25°C) prevents methyl group elimination.
  • Recycling Reagents : Recovered sulfuric acid retains efficacy for multiple batches, reducing waste (Table 3, ) .

Q. How can researchers resolve conflicting data regarding the biological activity of this compound observed in different assay systems?

Methodological Answer:

  • Assay-Specific Solubility : The methyl group enhances lipophilicity, improving membrane permeability but causing aggregation in aqueous assays. Use DMSO stock solutions ≤0.1% to avoid artifacts.
  • Orthogonal Assays : Confirm activity via both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays. For example, highlights fluorine’s role in enhancing binding affinity to hydrophobic enzyme pockets .
  • Metabolite Analysis : LC-MS can identify degradation products that may interfere with activity measurements (as in ’s impurity analysis) .

Q. What advanced chromatographic methods (e.g., 2D-LC) are required to separate and quantify trace impurities in 5-Bromo-2,3-difluorobenzoic acid batches?

Methodological Answer:

  • 2D-LC (Two-Dimensional Liquid Chromatography) :
    • First Dimension : Hydrophobic interaction chromatography (HILIC) separates by polarity.
    • Second Dimension : Reverse-phase chromatography resolves structurally similar impurities (e.g., 3,5-dibromo derivatives).
    • Detection Limit : Achieves <0.05% impurity detection (as demonstrated in for bromo-API impurities) .
  • Method Validation : Use spiked samples to confirm recovery rates (85–115%) and linearity (R² > 0.99) across 0.1–5% impurity ranges.

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound derivatives?

Methodological Answer:

  • DFT Calculations : Analyze electron density maps to identify nucleophilic sites. For example, the methyl group at position 4 increases electron density at position 6, making it susceptible to nitration.
  • Docking Studies : Predict interactions with biological targets (e.g., kinases) by modeling hydrogen bonds between fluorine atoms and active-site residues (as inferred from ’s bioactivity studies) .

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